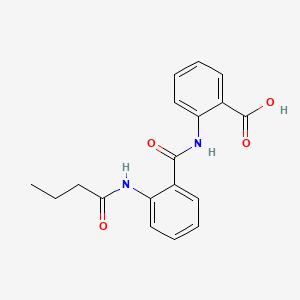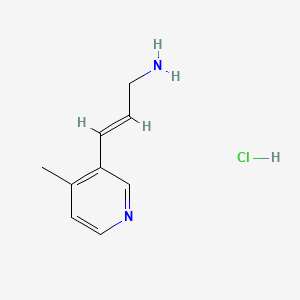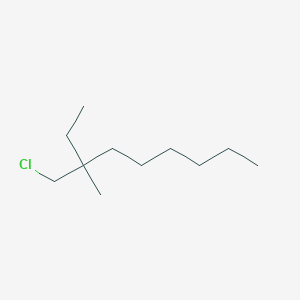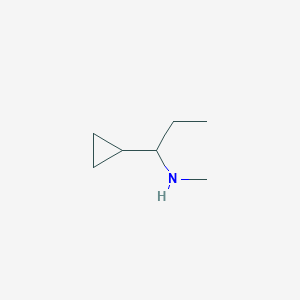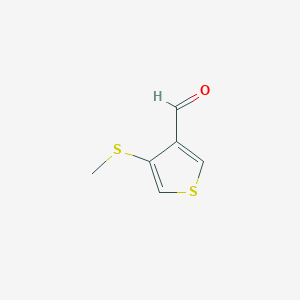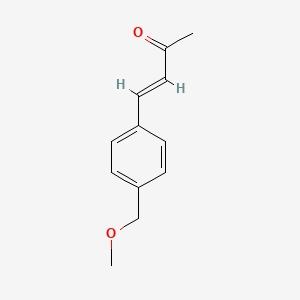
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is a derivative of phenylbutenone, characterized by the presence of a methoxymethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as solid bases can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 4-(4-(Methoxymethyl)phenyl)butanoic acid or 4-(4-(Methoxymethyl)phenyl)butan-2-one.
Reduction: Formation of 4-(4-(Methoxymethyl)phenyl)butan-2-ol or 4-(4-(Methoxymethyl)phenyl)butane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)but-3-en-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of a methoxymethyl group, leading to variations in its biological activity and applications.
4-Phenylbut-3-en-2-one: The simplest derivative, without any substituents on the phenyl ring, used as a starting material for synthesizing more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(E)-4-[4-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h3-8H,9H2,1-2H3/b4-3+ |
InChI-Schlüssel |
COFFVHIYAIRKBV-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)COC |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)
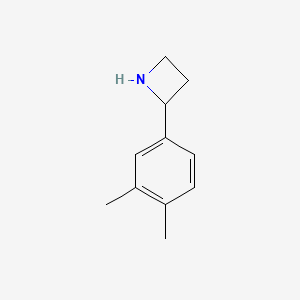
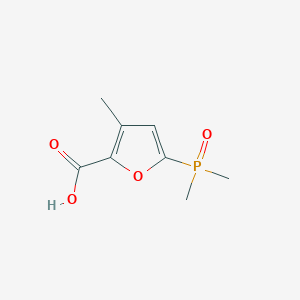
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
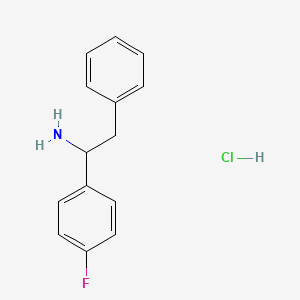
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
